(Chloromethyl)triethoxysilane
Overview
Description
(Chloromethyl)triethoxysilane is an organosilicon compound with the molecular formula C₇H₁₇ClO₃Si and a molecular weight of 212.75 g/mol . It is a clear, colorless liquid that is primarily used as a reagent in the synthesis of silane-based polymers . The compound features a chloromethyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This structure allows it to act as a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
(Chloromethyl)triethoxysilane is an organotrialkoxy silane-based reagent with chloromethyl as the organofunctional group . It primarily targets the formation of silane-based polymers . The chloromethyl group in the compound provides a reactive site for further chemical modifications, making it a versatile building block in the synthesis of complex molecules.
Mode of Action
The mode of action of this compound involves the reaction of the chloromethyl group with other molecules to form new bonds. This can lead to the formation of a wide range of silane-based polymers . The triethoxysilane part of the molecule can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds, contributing to the polymerization process.
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the formation of silane-based polymers . This process involves the hydrolysis of the ethoxy groups and the subsequent condensation of the resulting silanol groups. The chloromethyl group can also participate in various reactions, leading to the formation of complex polymeric structures.
Result of Action
The result of the action of this compound is the formation of silane-based polymers with diverse structures . These polymers can have a wide range of properties and uses, depending on the specific reactions involved in their formation.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Chloromethyl)triethoxysilane can be synthesized through the reaction of chloromethylsilane with ethanol under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The general reaction is as follows:
ClCH2SiH3+3C2H5OH→ClCH2Si(OC2H5)3+3H2
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation to achieve the desired purity level .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of silane-based polymers.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts are often employed to facilitate hydrolysis and condensation reactions.
Major Products:
Silane-based Polymers: These are formed through condensation reactions and are used in various industrial applications.
Silanols: Formed through hydrolysis, these compounds are intermediates in the production of siloxanes.
Scientific Research Applications
(Chloromethyl)triethoxysilane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Chlorotriethoxysilane: Similar in structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Triethoxysilane: Contains three ethoxy groups attached to silicon but lacks the chloromethyl group, limiting its reactivity in certain applications.
(3-Chloropropyl)triethoxysilane: Features a longer carbon chain compared to (Chloromethyl)triethoxysilane, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of the chloromethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various silicon-based materials and polymers .
Properties
IUPAC Name |
chloromethyl(triethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOBWJOCPDIBRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCl)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065871 | |
Record name | Silane, (chloromethyl)triethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15267-95-5 | |
Record name | (Chloromethyl)triethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15267-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, (chloromethyl)triethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015267955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (chloromethyl)triethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (chloromethyl)triethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (chloromethyl)triethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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